molecular formula C21H34O B12664804 6-Isononyl-1,1,3-trimethylindan-5-ol CAS No. 94248-67-6

6-Isononyl-1,1,3-trimethylindan-5-ol

Cat. No.: B12664804
CAS No.: 94248-67-6
M. Wt: 302.5 g/mol
InChI Key: RDKZETYKUSWUDY-UHFFFAOYSA-N
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Description

6-Isononyl-1,1,3-trimethylindan-5-ol is a chemical compound with the molecular formula C21H34O It is characterized by its unique structure, which includes an indan backbone substituted with isononyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isononyl-1,1,3-trimethylindan-5-ol typically involves the alkylation of 1,1,3-trimethylindan-5-ol with isononyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Isononyl-1,1,3-trimethylindan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

6-Isononyl-1,1,3-trimethylindan-5-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Isononyl-1,1,3-trimethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,3-Trimethylindan-5-ol: Lacks the isononyl group, resulting in different chemical properties and applications.

    6-Isononylindan-5-ol:

Uniqueness

6-Isononyl-1,1,3-trimethylindan-5-ol is unique due to the presence of both isononyl and trimethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

CAS No.

94248-67-6

Molecular Formula

C21H34O

Molecular Weight

302.5 g/mol

IUPAC Name

1,1,3-trimethyl-6-(7-methyloctyl)-2,3-dihydroinden-5-ol

InChI

InChI=1S/C21H34O/c1-15(2)10-8-6-7-9-11-17-12-19-18(13-20(17)22)16(3)14-21(19,4)5/h12-13,15-16,22H,6-11,14H2,1-5H3

InChI Key

RDKZETYKUSWUDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C1C=C(C(=C2)CCCCCCC(C)C)O)(C)C

Origin of Product

United States

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